1-(chloromethyl)-5-isopropyl-3-(trifluoromethyl)-1H-pyrazole

Description

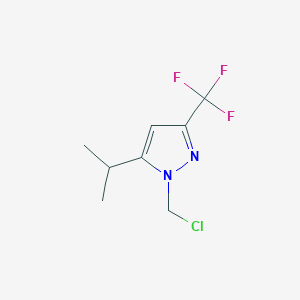

1-(Chloromethyl)-5-isopropyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a chloromethyl group at position 1, an isopropyl group at position 5, and a trifluoromethyl (CF₃) group at position 3. The chloromethyl group (-CH₂Cl) confers electrophilic reactivity, enabling nucleophilic substitution reactions, while the CF₃ group enhances stability and lipophilicity due to its strong electron-withdrawing nature . The isopropyl substituent contributes to steric bulk and may influence solubility or binding interactions in biological systems.

Properties

IUPAC Name |

1-(chloromethyl)-5-propan-2-yl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClF3N2/c1-5(2)6-3-7(8(10,11)12)13-14(6)4-9/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJLDEJFMPFHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Chloromethyl)-5-isopropyl-3-(trifluoromethyl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

- Molecular Formula : C8H10ClF3N2

- SMILES Notation : CC(C)N1C(=CC(=N1)C(F)(F)F)CCl

- InChI Key : [Insert InChI Key Here]

The compound features a pyrazole ring with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including lipophilicity and electron-withdrawing effects.

Anticancer Properties

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced anticancer activity. A study focused on pyrazole derivatives demonstrated that modifications at the 3-position could significantly affect the inhibition of cancer cell proliferation. Specifically, compounds with trifluoromethyl substitutions showed improved potency against various cancer cell lines, including HeLa and A375 cells .

The mechanism by which this compound exerts its biological effects may involve:

Study 1: Antitumor Activity

A recent study evaluated the antitumor effects of several pyrazole derivatives, including those with trifluoromethyl groups. The results indicated that these compounds could reduce tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .

Study 2: Kinase Inhibition

Another investigation focused on the structure-activity relationship (SAR) of pyrazole derivatives. It was found that the presence of the trifluoromethyl group significantly improved kinase inhibition profiles, leading to enhanced selectivity for CDK2 over CDK9 .

Data Table: Biological Activity Overview

| Compound Name | IC50 (µM) | Target | Effect |

|---|---|---|---|

| This compound | TBD | CDK2 | Inhibition |

| Related Pyrazole Derivative | 0.36 | CDK2 | Strong inhibition |

| Related Pyrazole Derivative | 1.8 | CDK9 | Moderate inhibition |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H8ClF3N2

- CAS Number : 2092628-89-0

- Structure : The compound features a pyrazole ring with a chloromethyl group at the 1-position and an isopropyl group at the 5-position, along with a trifluoromethyl group at the 3-position.

Medicinal Chemistry

1-(Chloromethyl)-5-isopropyl-3-(trifluoromethyl)-1H-pyrazole has shown promise in medicinal chemistry due to its potential as a building block for the synthesis of novel pharmaceuticals. The incorporation of trifluoromethyl groups is known to enhance metabolic stability and bioactivity.

- Antimicrobial Agents : Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. The chloromethyl group may facilitate further modifications that enhance these effects.

- Anti-inflammatory Properties : Some studies suggest that pyrazole derivatives can inhibit cyclooxygenase enzymes, making them candidates for anti-inflammatory drugs.

Agrochemicals

The compound's structure makes it suitable for developing new agrochemical agents. Pyrazole derivatives have been explored for their herbicidal and fungicidal activities.

- Herbicides : The trifluoromethyl group is known to increase herbicidal activity, making this compound a candidate for developing selective herbicides that target specific weed species without harming crops.

- Fungicides : Similar modifications have led to the development of effective fungicides, which are crucial for protecting crops from fungal diseases.

Material Science

In material science, compounds like this compound can be utilized in synthesizing polymers and other materials with specialized properties.

- Polymer Additives : The incorporation of fluorinated compounds can enhance the thermal stability and chemical resistance of polymers.

- Coatings : Research into coatings that incorporate such compounds can lead to materials with improved weather resistance and durability.

Case Study 1: Synthesis of Antimicrobial Agents

A study published in Journal of Medicinal Chemistry explored the synthesis of various pyrazole derivatives based on this compound. The derivatives were tested against several bacterial strains, showing promising antimicrobial activity with minimum inhibitory concentrations (MIC) lower than those of existing treatments .

Case Study 2: Development of Herbicides

Research conducted by agrochemical firms investigated the herbicidal efficacy of modified pyrazole compounds derived from this compound. Results indicated that specific modifications led to enhanced selectivity against common agricultural weeds while minimizing impact on crop yields .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and synthetic routes of the target compound with analogous pyrazole derivatives:

Key Observations:

- Substituent Position Effects : The chloromethyl group at position 1 in the target compound contrasts with its placement at position 3 in ’s derivative. Positional isomerism significantly alters reactivity; for example, a 1-CH₂Cl group may facilitate alkylation reactions more readily than a 3-CH₂Cl group due to steric accessibility .

- Trifluoromethyl Group : The CF₃ group at position 3 is common across several compounds (e.g., ). This group stabilizes the pyrazole ring via electron withdrawal, enhancing metabolic stability in drug candidates .

Reactivity and Stability

- Chloromethyl Reactivity : The target compound’s -CH₂Cl group is prone to nucleophilic substitution, similar to 8j’s chloromethyl-thiazole moiety . However, in 3-(chloromethyl)-1-methyl-5-CF₃-pyrazole (), the -CH₂Cl group’s position may reduce reactivity due to steric hindrance from the adjacent CF₃ group .

- Fluorination Effects: Fluorinated derivatives () exhibit enhanced thermal and oxidative stability compared to non-fluorinated analogs. For instance, 13b-13g show melting points >150°C, attributed to strong C-F bonds and crystal packing efficiency .

Preparation Methods

General Synthetic Approach

The synthesis of 1-(chloromethyl)-5-isopropyl-3-(trifluoromethyl)-1H-pyrazole generally follows multi-step organic synthesis involving:

- Formation of the pyrazole core via condensation or cyclization reactions.

- Introduction of trifluoromethyl groups at the 3-position.

- Substitution at the 1-position with chloromethyl.

- Incorporation of the isopropyl group at the 5-position.

The key challenge lies in regioselective functionalization to achieve the desired substitution pattern with high purity and yield.

Introduction of the Chloromethyl Group at N-1 Position

The chloromethyl group at the N-1 position can be introduced via chloromethylation reactions of the corresponding pyrazole or pyrazole precursors:

The chloromethylation typically involves reaction with chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid under controlled conditions to selectively alkylate the nitrogen atom.

Alternatively, nucleophilic substitution on a methylated pyrazole precursor (e.g., N-methyl pyrazole) with chlorinating reagents can yield the chloromethyl derivative.

Introduction of Isopropyl Group at the 5-Position

The isopropyl substituent at the 5-position is generally introduced by:

Using isopropyl-substituted starting materials such as isopropyl-substituted β-diketones or β-ketoesters in the pyrazole ring formation step.

Directed ortho-metalation (DoM) strategies on preformed pyrazoles allow regioselective lithiation at the 5-position followed by electrophilic quenching with isopropyl electrophiles.

Representative Synthetic Route (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + isopropyl trifluoromethylated β-diketone | Formation of 5-isopropyl-3-(trifluoromethyl)pyrazole |

| 2 | N-1 chloromethylation | Chloromethyl methyl ether + acid catalyst | Introduction of chloromethyl group at N-1 |

| 3 | Purification | Chromatography or distillation | Isolation of pure this compound |

Patent and Literature Insights

A US patent describes processes for preparing 3-fluoroalkyl-5-pyrazole derivatives with halogen substituents, including chloromethyl groups, using ketimines and oxalic acid derivatives as intermediates. These methods achieve good yields and high purity, overcoming limitations of previous protocols.

European patents and Japanese patent literature focus on selective synthesis of trifluoromethylated pyrazoles, highlighting regioselective control and high selectivity in pyrazole ring formation, which is crucial for obtaining the desired isomer.

Recent advances in flow chemistry and lithiation techniques have enabled functionalization of trifluoromethyl pyrazoles at specific positions, including bromination and subsequent transformations, which can be adapted for chloromethylation strategies.

Data Table: Summary of Key Preparation Parameters and Yields

Q & A

Q. How can the synthesis of 1-(chloromethyl)-5-isopropyl-3-(trifluoromethyl)-1H-pyrazole be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization often involves adjusting reaction conditions (temperature, solvent system, and stoichiometry). For pyrazole derivatives, methods such as cyclocondensation of hydrazines with diketones or β-keto esters are common. For example, describes a two-step synthesis for a related trifluoromethylpyrazole:

Reacting bromopyrazole with trifluoromethyl chloride to introduce the CF₃ group.

Alkylation with formaldehyde under alkaline conditions to add the chloromethyl moiety.

Key parameters include using anhydrous solvents (e.g., THF) and controlled temperatures (e.g., 50°C for 16 hours) to minimize side reactions. Column chromatography (silica gel, hexane/EtOAc gradient) is recommended for purification .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals based on substituent effects. For instance, the trifluoromethyl group (CF₃) appears as a quartet in ¹³C NMR (~125 ppm), while the chloromethyl (-CH₂Cl) proton resonates as a singlet near δ 4.5–5.0 (¹H NMR). provides analogous data for 5-chloro-1-phenyl-3-propylpyrazole, where substituent-induced splitting patterns were resolved using 400 MHz NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]⁺ at m/z 283.07 for C₉H₁₁ClF₃N₂).

Advanced Research Questions

Q. How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The chloromethyl group (-CH₂Cl) is a reactive site for nucleophilic substitution (e.g., with amines, thiols). To study this:

Kinetic Analysis : Monitor reaction progress using HPLC or TLC under varying conditions (polar aprotic solvents like DMF, temperatures 25–80°C).

Computational Modeling : Density Functional Theory (DFT) can predict transition states and activation energies. highlights similar work on thiazole-pyrazole hybrids, where steric hindrance from the isopropyl group may slow substitution .

Q. What strategies can resolve contradictions in biological activity data for trifluoromethylpyrazole derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from impurities, stereochemical variations, or assay conditions.

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) coupled with diode-array detection.

- Structural Confirmation : Single-crystal X-ray diffraction (as in for triazole-pyrazole hybrids) can rule out isomerism .

- Assay Standardization : Repeat assays with controlled variables (pH, temperature) and reference standards (e.g., uses 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-CF₃-pyrazole as a comparator) .

Q. How can computational methods predict the regioselectivity of electrophilic substitutions on this pyrazole scaffold?

Methodological Answer: Regioselectivity in electrophilic substitutions (e.g., nitration, halogenation) depends on electronic and steric factors.

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions (e.g., C-4 position) using Gaussian software.

- Docking Studies : For biologically active derivatives, molecular docking (AutoDock Vina) can correlate substitution patterns with target binding (e.g., ’s compound targeting carbonic anhydrase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.